molecular formula C14H12O4 B3096699 2,6-Naphthalenediacetic acid CAS No. 128822-58-2

2,6-Naphthalenediacetic acid

Cat. No.: B3096699
CAS No.: 128822-58-2
M. Wt: 244.24 g/mol
InChI Key: SEWCZUZXZFNNJR-UHFFFAOYSA-N
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Description

2,6-Naphthalenediacetic acid (2,6-NDA) is a naphthalene derivative featuring two acetic acid groups at the 2- and 6-positions of the aromatic ring.

Properties

IUPAC Name

2-[6-(carboxymethyl)naphthalen-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c15-13(16)7-9-1-3-11-6-10(8-14(17)18)2-4-12(11)5-9/h1-6H,7-8H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWCZUZXZFNNJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)CC(=O)O)C=C1CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Naphthalenediacetic acid can be synthesized through several methods. One common approach involves the oxidation of 2,6-diisopropylnaphthalene. This process typically requires the use of strong oxidizing agents such as potassium permanganate or chromic acid under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves catalytic oxidation processes. These methods utilize catalysts such as palladium or platinum to facilitate the oxidation of naphthalene derivatives. The reaction conditions are optimized to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

2,6-Naphthalenediacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form naphthalene-2,6-dicarboxylic acid.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Scientific Research Applications

2,6-Naphthalenediacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a growth regulator in plant biology.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of high-performance polymers and materials.

Mechanism of Action

The mechanism of action of 2,6-Naphthalenediacetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activity or receptor binding, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2,6-Naphthalenedicarboxylic Acid

  • Structure : Replaces acetic acid groups with carboxylic acid (-COOH) groups.
  • Properties :
    • Higher molecular weight (286.25 g/mol) compared to 2,6-NDA (estimated ~244.2 g/mol).
    • Enhanced acidity due to stronger electron-withdrawing carboxylic groups.
    • Applications: Widely used in metal-organic frameworks (MOFs) and polymer synthesis due to rigid geometry and strong coordination sites .
  • Research Gaps: Limited data on bioactivity compared to acetic acid derivatives.

2,6-Naphthalenedisulfonic Acid, Sodium Salt

  • Structure : Sulfonic acid (-SO₃H) groups at 2,6-positions, neutralized as a sodium salt.
  • Properties :
    • High water solubility (332.25 g/mol) due to ionic sulfonate groups, contrasting with the lower solubility of neutral 2,6-NDA in water .
    • Applications: Used as a surfactant or electrolyte in industrial processes.
  • Key Difference : Sulfonic acids exhibit stronger acidity (pKa ~1) compared to acetic acid (pKa ~4.7), influencing reactivity and environmental mobility .

1-Naphthaleneacetic Acid (1-NAA)

  • Structure : Single acetic acid group at the 1-position of naphthalene.
  • Properties :
    • Lower vapor pressure (0.3 mmHg) compared to esters/salts; higher solubility in organic solvents .
    • Environmental Behavior: Moderate mobility in soil/water but short-lived due to biodegradation .

2,6-Pyridinediacetic Acid (PDA)

  • Structure : Pyridine ring with acetic acid groups at 2,6-positions.
  • Properties: Solvent-dependent proton transfer and structural transformations (e.g., reversible monoclinic-to-triclinic transitions at 168 K) .
  • Contrast : PDA’s nitrogen-containing ring enhances metal chelation efficiency compared to purely aromatic 2,6-NDA.

Physicochemical and Environmental Properties Comparison

Compound Molecular Weight (g/mol) Water Solubility Vapor Pressure Key Applications
2,6-Naphthalenediacetic acid* ~244.2 Low (estimated) Moderate (estimated) Chelation, materials science
2,6-Naphthalenedicarboxylic acid 286.25 Low Low MOFs, polymers
2,6-Naphthalenedisulfonic acid 332.25 High Negligible Surfactants, electrolytes
1-Naphthaleneacetic acid 186.16 Low in water 0.3 mmHg Agriculture, plant physiology
2,6-Pyridinediacetic acid 195.14 Moderate Not reported Macrocyclic synthesis

*Estimated based on structural analogs.

Biological Activity

2,6-Naphthalenediacetic acid (NDA) is a compound that has garnered interest in various biological studies due to its potential therapeutic applications and mechanisms of action. This article delves into the biological activity of NDA, highlighting its effects on plant growth, potential medicinal properties, and the underlying biochemical mechanisms.

Overview of this compound

This compound is a derivative of naphthalene and acetic acid. Its structure allows it to interact with various biological systems, making it a subject of research in both plant biology and medicinal chemistry. The compound is known for its role as a plant growth regulator and its potential applications in pharmacology.

Biological Activity in Plant Systems

Root Development and Growth Regulation

NDA has been studied extensively for its effects on root development in plants. Research indicates that NDA influences the activity of indole-3-acetic acid (IAA), a key plant hormone involved in root formation. Specifically, studies have shown that NDA treatment leads to a decrease in IAA oxidase activity, which is crucial for maintaining IAA levels during root development. This reduction in oxidase activity correlates with enhanced adventitious root formation in various plant species, including soybean cuttings .

Mechanisms of Action

The mechanism by which NDA promotes root formation involves several biochemical pathways:

  • Reduction of Peroxidase Activity : NDA treatment results in decreased peroxidase activity, which is associated with lignin synthesis. Lower lignin levels facilitate easier root emergence .
  • Accumulation of Soluble Phenolics : Following NDA application, there is an observed increase in soluble phenolics that are precursors for lignin synthesis. This suggests that NDA not only reduces lignification but also alters metabolic pathways to favor root growth .

Medicinal Properties

Anticancer Activity

Recent studies have indicated that naphthalene-based compounds, including NDA, exhibit anticancer properties. For instance, compounds similar to NDA have shown antagonistic activities against cancer cell lines . The mechanisms underlying these effects may involve the modulation of signaling pathways that regulate cell proliferation and apoptosis.

Metal Complexes and Biological Activity

NDA can form metal complexes that enhance its biological activity. Research has demonstrated that metal complexes with naphthalene-based acetic acids exhibit significant biological activities due to their structural features and coordination modes. These complexes have been studied for their potential as therapeutic agents .

Case Studies

  • Impact on Soybean Cuttings : In a controlled study, soybean cuttings treated with NDA exhibited a marked increase in root formation compared to untreated controls. The study measured IAA levels and enzyme activities over time, confirming the role of NDA in enhancing endogenous IAA concentrations while reducing IAA oxidase activity .
  • Anticancer Screening : A series of experiments conducted on various cancer cell lines demonstrated that derivatives of naphthalene-based acids possess cytotoxic effects. The study highlighted the importance of structure-activity relationships in developing new anticancer agents based on the naphthalene framework .

Data Tables

Study Organism/Cell Line Effect Observed Mechanism
Liu et al., 1996Soybean CuttingsIncreased adventitious rootingDecreased IAA oxidase activity
Recent Study (2023)Cancer Cell LinesCytotoxic effectsModulation of cell signaling pathways

Q & A

Q. Answer :

  • Activation : Remove guest molecules by heating under vacuum (200°C, 12 hrs).
  • Adsorption Isotherms : Use volumetric or gravimetric analyzers (e.g., N₂ at 77 K for surface area; CO₂ at 273 K for selectivity).
  • DFT Modeling : Simulate pore geometry and guest-host interactions to rationalize adsorption capacities .

Basic: What safety protocols are critical when handling 2,6-Naphthalenedicarboxylic acid?

Q. Answer :

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of fine particles.
  • In case of exposure, rinse eyes/skin with water for 15+ minutes and seek medical aid. Store in airtight containers away from oxidizers .

Advanced: How to analyze the catalytic performance of 2,6-Naphthalenedicarboxylic acid-based complexes in heterogeneous reactions?

Q. Answer :

  • Activity Testing : Use batch reactors with GC-MS or HPLC to monitor substrate conversion.
  • Leaching Tests : Filter catalysts post-reaction and analyze filtrate for metal content via ICP-OES.
  • Kinetic Studies : Apply Langmuir-Hinshelwood models to differentiate surface vs. diffusion-limited mechanisms .

Basic: What spectroscopic techniques characterize the electronic structure of 2,6-Naphthalenedicarboxylic acid?

Q. Answer :

  • UV-Vis : Detect π→π* transitions (200–300 nm) in DMSO solutions.
  • Fluorescence Spectroscopy : Excitation at 280 nm emits at 350–400 nm, useful for photoluminescence studies.
  • XPS : Confirm oxidation states of coordinated metals (e.g., Zn 2p₃/₂ at ~1021 eV) .

Advanced: How to address low reproducibility in solvothermal synthesis of 2,6-Naphthalenedicarboxylic acid coordination polymers?

Q. Answer :

  • Standardize reaction parameters: solvent ratio (DMF/H₂O), pH, and heating/cooling rates.
  • Use high-purity metal salts (≥99.99%) to minimize impurities.
  • Characterize intermediates via in-situ PXRD to track crystallization pathways .

Basic: What are the environmental implications of 2,6-Naphthalenedicarboxylic acid in toxicity studies?

Answer :
Limited ecotoxicological data exist, but analog studies (e.g., naphthalene derivatives) suggest potential aquatic toxicity. Follow OECD Guidelines 201/202 for algal/daphnia assays. Use LC-MS to quantify biodegradation products in simulated environments .

Advanced: How to validate computational models predicting the photophysical properties of 2,6-Naphthalenedicarboxylic acid complexes?

Q. Answer :

  • Compare TD-DFT calculations (e.g., B3LYP/6-311+G(d,p)) with experimental UV-Vis/fluorescence spectra.
  • Analyze spin-orbit coupling effects for phosphorescence using relativistic DFT methods.
  • Correlate HOMO-LUMO gaps with electrochemical data (cyclic voltammetry) .

Basic: What chromatographic methods separate 2,6-Naphthalenedicarboxylic acid from reaction byproducts?

Q. Answer :

  • Preparative HPLC : Use C18 columns with isocratic elution (70:30 acetonitrile/water + 0.1% TFA).
  • Ion-Exchange Chromatography : Anion-exchange resins (e.g., Dowex-1) at pH 8–9 retain carboxylates, enabling selective separation .

Advanced: How to mitigate matrix effects in biomonitoring studies detecting 2,6-Naphthalenedicarboxylic acid metabolites?

Q. Answer :

  • Matrix-Matched Calibration : Prepare standards in synthetic urine/plasma.
  • SPE Cleanup : Use Oasis HLB cartridges to remove interfering lipids/proteins.
  • Isotope Dilution : Quantify using ¹³C/¹⁵N-labeled internal standards (e.g., HNE-MA-d3) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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